2-Amino-4-methoxy-4-methylpentan-1-ol
Description
Properties
IUPAC Name |
2-amino-4-methoxy-4-methylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10-3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPRBBNWGGLAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-4-methylpentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-amino-4-methylpentan-1-ol with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Amino-4-methoxy-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-methoxy-4-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include positional isomers, branched amino alcohols, and methoxy-substituted amines. Key comparisons are summarized below:
Key Observations:
Positional Isomerism: The amino group’s position significantly impacts reactivity. For instance, 4-methoxy-4-methylpentan-1-amine hydrochloride (amino at C1) is synthesized via hydrogenolysis , whereas amino groups at C2 (target compound) or C3 () may require alternative protecting-group strategies.
Functional Group Effects: Methoxy vs. Hydroxyl: Methoxy groups enhance lipophilicity compared to hydroxyl groups, affecting solubility. For example, 4-methyl-1-pentanol (hydroxyl only) is water-miscible, while methoxy-substituted analogs like the target compound likely exhibit lower aqueous solubility .
Synthetic Challenges :
- The 51% yield for 4-methoxy-4-methylpentan-1-amine hydrochloride underscores the difficulty in synthesizing sterically congested amines. Similar challenges are expected for the target compound due to its branched structure.
Research Findings and Data Analysis
Physical Properties:
- Methylpentanol Benchmark: 4-Methyl-1-pentanol has a boiling point of 152°C and logP (octanol-water) of 1.56 . The target compound’s methoxy and amino groups may elevate its boiling point and reduce logP compared to non-polar analogs.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-methoxy-4-methylpentan-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A plausible synthetic route involves reductive amination of 4-methoxy-4-methylpentan-1-one with ammonia or a protected amine derivative. Optimization includes:
- Catalyst selection : Use palladium or platinum catalysts for hydrogenation .
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) isolates the product .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : H NMR identifies methoxy (-OCH) and amino (-NH) groups via δ 3.2–3.4 ppm and δ 1.5–2.0 ppm, respectively. C NMR confirms methyl branching (δ 20–25 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) confirm functional groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Triangulation : Cross-validate NMR, MS, and X-ray crystallography data to confirm structural assignments .
- Computational modeling : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian software) .
- Iterative synthesis : Reproduce derivatives with controlled substituents to isolate conflicting signals .
Q. What strategies are recommended for developing and validating analytical methods to quantify this compound in complex matrices?
- Methodological Answer :
- Chromatography : Optimize HPLC conditions (C18 column, 0.1% TFA in water/acetonitrile gradient) for peak resolution .
- Validation parameters :
- Specificity : Confirm no interference from matrix components.
- Linearity : Test over 80–120% of expected concentration range (R ≥ 0.99).
- Accuracy/Precision : Achieve ≤5% RSD in intra-/inter-day assays .
Q. How can the compound's potential biological activities be systematically evaluated, and what in vitro assays are most appropriate?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays (e.g., against E. coli and S. aureus) with MIC values compared to controls .
- Antioxidant assays : Measure DPPH radical scavenging activity at 517 nm, reporting IC values .
- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .
Q. What methodologies are effective in identifying and characterizing synthetic impurities in this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
